2-Keto-D-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Bioactive Compounds:

- D-H serves as a precursor for various bioactive compounds, including the antibiotic cortalcerone. Researchers have utilized enzymes like pyranose 2-oxidase and aldos-2-ulose dehydratase to convert D-glucose into D-H, which is then used to synthesize cortalcerone. Source: [A novel fungal enzyme, aldos-2-ulose dehydratase, and its role in the biosynthesis of the antibiotic cortalcerone]

Understanding and Targeting Bacterial Metabolism:

- Studies suggest D-H plays a role in bacterial metabolism, particularly in stress response pathways. Research has shown that certain bacteria can utilize D-H as a carbon source, potentially offering insights into their metabolic processes and opening avenues for developing targeted antibacterials. Source: [Characterization of D-arabino-hexosulose (DAH) utilization pathway in Escherichia coli: ]

Investigating Protein Function and Enzyme Activity:

- D-H can be used as a probe to study the function and activity of specific enzymes, particularly those involved in sugar metabolism. For example, researchers have employed D-H to investigate the activity of hexokinase, an enzyme crucial for glucose uptake in cells. Source: [The effect of glucosone on the proliferation and energy metabolism of in vitro grown Ehrlich ascites tumor cells: ]

Potential Applications in Food Science and Biofuel Production:

- Although still in its early stages, research is exploring the potential applications of D-H in food science and biofuel production. Its unique properties, such as its ability to participate in Maillard reactions, could have implications for food flavor development. Additionally, some studies suggest D-H might be a potential substrate for biofuel production, though further investigation is needed. Source: [Buy D-Arabino-hexos-2-ulose | 1854-25-7: https://www.smolecule.com/products/s564566]

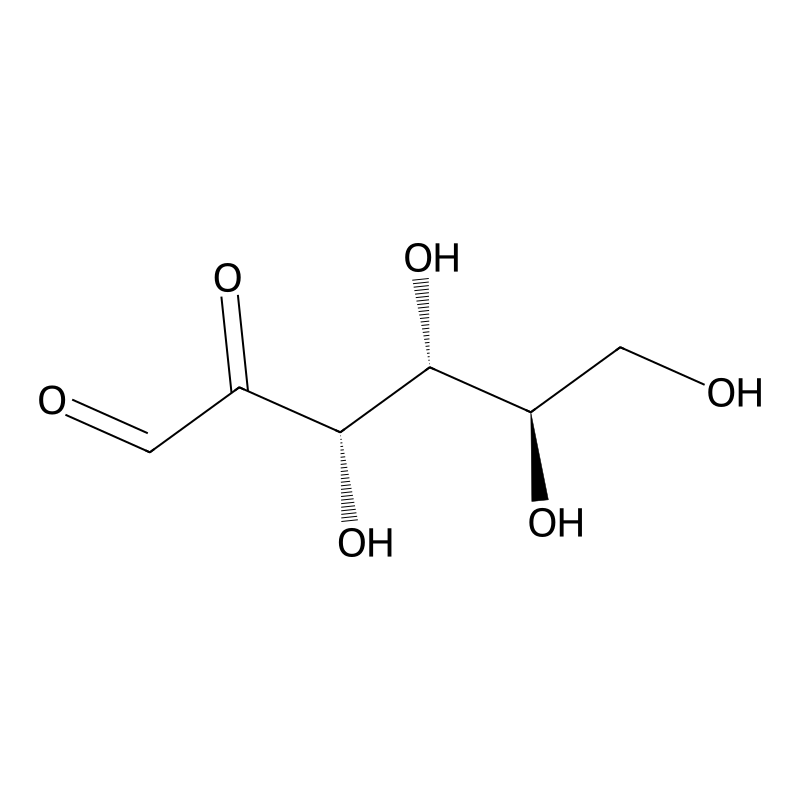

2-Keto-D-glucose, also known as D-glucosone, is a reactive carbonyl compound derived from D-glucose through oxidation processes. It is characterized by the presence of a keto group at the second carbon position, distinguishing it from its parent compound, glucose. This compound plays a significant role in various biochemical pathways and is an intermediate in the Maillard reaction, which is crucial for food chemistry and flavor development. Its molecular formula is C₆H₁₂O₆, and it exhibits properties typical of ketoses, including reactivity towards nucleophiles due to the carbonyl group.

- Oxidation-Reduction Reactions: It can undergo oxidation to form 2-keto-D-gluconic acid. The conversion is catalyzed by enzymes such as glucose dehydrogenase, which facilitates the transfer of electrons from glucose to an electron acceptor .

- Maillard Reaction: As an intermediate in the Maillard reaction, 2-keto-D-glucose reacts with amino acids to form various brown pigments and flavor compounds, contributing to the browning of foods during cooking .

- Condensation Reactions: It can react with other carbonyl compounds or amines to form glycosides or other complex carbohydrates.

2-Keto-D-glucose exhibits various biological activities:

- Metabolic Intermediate: It serves as an important intermediate in carbohydrate metabolism, influencing energy production pathways.

- Antioxidant Properties: Some studies suggest that it may have antioxidant effects, potentially protecting cells from oxidative stress.

- Microbial Metabolism: Certain bacteria utilize 2-keto-D-glucose as a substrate for growth and metabolism, highlighting its role in microbial ecology and biotechnology applications .

Several methods are employed to synthesize 2-keto-D-glucose:

- Oxidation of D-Glucose: This is the most common method where D-glucose is oxidized using oxidizing agents like hydrogen peroxide or through enzymatic processes involving glucose dehydrogenase .

- Biocatalytic Processes: Microbial strains such as Gluconobacter oxydans are utilized for the bioconversion of D-glucose to 2-keto-D-glucose under controlled conditions, enhancing yield and specificity .

- Chemical Synthesis: Laboratory procedures often involve

2-Keto-D-glucose has several applications across various fields:

- Food Industry: It is used as a flavor enhancer and color developer in processed foods due to its role in the Maillard reaction.

- Pharmaceuticals: As an intermediate in carbohydrate synthesis, it plays a role in drug formulation and development.

- Biotechnology: It is employed in microbial fermentation processes for producing organic acids and other valuable metabolites .

Research on interaction studies involving 2-keto-D-glucose indicates its potential effects on various biological systems:

- Enzyme Interactions: Studies show that 2-keto-D-glucose can influence enzyme activity related to carbohydrate metabolism, affecting pathways such as glycolysis and gluconeogenesis .

- Cellular Effects: Investigations into its effects on cell cultures indicate that it may modulate cellular responses to oxidative stress and inflammation.

Several compounds are structurally or functionally similar to 2-keto-D-glucose. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| D-Fructose | Ketose | Has a keto group at the second carbon; sweeter taste. |

| D-Galactose | Aldose | An epimer of glucose; differs at one stereocenter. |

| 5-Keto-D-fructose | Ketose | Contains a keto group at the fifth carbon; involved in different metabolic pathways. |

| D-Glucosamine | Amino Sugar | Contains an amino group; involved in glycosylation processes. |

While all these compounds share similarities in their sugar structures, 2-keto-D-glucose's unique keto configuration at the second carbon position sets it apart, influencing its reactivity and biological roles significantly.

Fungal Systems and Biosynthetic Pathways

Fungal species utilize 2-keto-D-glucose as an intermediate in carbohydrate metabolism, particularly in pathways involving D-glucuronic acid (D-glcUA) catabolism. In Aspergillus and related genera, enzymatic cascades convert D-glcUA to 2-keto-L-gulonate via L-idonate, with NADPH-dependent reductases facilitating these transformations [4]. For instance, Aspergillus niger employs a clustered gene system encoding 2-keto-L-gulonate reductase (gluD) and L-idonate 5-dehydrogenase (gluE), which collectively regulate the flux between 2-keto-L-gulonate and 5-keto-D-gluconate [4]. These reactions highlight the compound’s role in bridging oxidative and reductive steps within fungal primary metabolism.

Fungal biosynthetic pathways also intersect with secondary metabolite production. While direct evidence of 2-keto-D-glucose in mycotoxins or antibiotics remains limited, its structural similarity to other keto-sugars suggests potential roles in modifying bioactive molecules. For example, Fusarium species produce analogs like 5-keto-D-gluconate during D-glcUA degradation, implying evolutionary conservation of keto-sugar metabolic logic [4].

Microbial Sources and Production

Microbial systems, particularly Pseudomonas and Gluconobacter species, dominate 2-keto-D-glucose production through oxidative glucose metabolism. Pseudomonas plecoglossicida JUIM01 immobilizes glucose dehydrogenase (GlcDH) and gluconate dehydrogenase (GADH) to sequentially oxidize D-glucose to gluconic acid and subsequently to 2-keto-D-gluconic acid (2KGA) [3] [5]. Calcium alginate-immobilized cells of this strain achieve 171.77 g/L 2KGA with a 98.38% conversion ratio, underscoring industrial applicability [3].

Table 1: Microbial Strains and 2-Keto-D-Glucose Production Parameters

| Organism | Substrate | Yield (g/L) | Conversion Ratio | Reference |

|---|---|---|---|---|

| P. plecoglossicida JUIM01 | D-Glucose | 171.77 | 98.38% | [3] |

| Gluconobacter oxydans | Gluconic Acid | 486.00 | 99.00% | [3] |

| Klebsiella pneumoniae | D-Glucose | 186.00 | 98.00% (mol/mol) | [3] |

The membrane-bound GlcDH in Acetobacter globiformis C224 exhibits a ping-pong kinetic mechanism, with Mg²⁺ stabilizing the PQQ cofactor essential for glucose oxidation [5]. Optimized bioreactor conditions (e.g., 34°C, 2.8 L/min aeration) further enhance productivity to 4.48 g/L·h, demonstrating scalability [3].

Occurrence in Algae and Marine Organisms

Although direct reports of 2-keto-D-glucose in marine algae are sparse, related keto-sugars and derivatives feature prominently in algal metabolism. Brown algae (Ecklonia cava) produce phlorotannins like dieckol, which modulate glucose uptake and inhibit α-glucosidase, suggesting metabolic interplay with keto-sugar intermediates [6]. Marine bacteria associated with algal biofilms, such as Pseudomonas spp., likely contribute to 2-keto-D-glucose pools via extracellular oxidative pathways similar to terrestrial strains [3] [5].

In red algae (Rhodomela confervoides), HPN analogues inhibit protein tyrosine phosphatase 1B (PTP1B), a regulator of insulin signaling, hinting at synergistic roles between algal metabolites and microbial keto-sugars in carbon flux [6]. While 2-keto-D-glucose itself remains undetected in these organisms, its structural analogs underscore the ecological relevance of keto-sugars in marine carbohydrate cycling.

Ecological Significance in Natural Systems

2-Keto-D-glucose participates in cross-kingdom nutrient exchanges, particularly in rhizosphere and marine microbial communities. As a transient intermediate in glucose oxidation, it fuels heterotrophic bacteria while influencing redox balances in soil and aquatic environments [3] [5]. In symbiotic systems, Pseudomonas strains secrete 2KGA to acidify local environments, suppressing competing microbes and enhancing host plant iron uptake via siderophore synergy [3].

In marine ecosystems, keto-sugars may mediate carbon sequestration. For instance, 2-keto-D-glucose derivatives in algal-bacterial consortia could precipitate calcium carbonate via pH modulation, linking microbial metabolism to biogeochemical cycles [6]. Furthermore, its role as a chelator of metal ions (e.g., Mg²⁺, Ca²⁺) likely impacts micronutrient availability in both freshwater and marine habitats [5].

The oxidation of D-glucose at carbon-2 by the flavoprotein enzyme pyranose 2-oxidase yields 2-keto-D-glucose together with hydrogen peroxide [1] [2]. In white-rot fungi such as Trametes multicolor the reaction proceeds with a Michaelis constant of 0.74 millimolar for the aldopyranose substrate and a turnover number of about 2.9 × 10³ min⁻¹ for the reduced flavin re-oxidation step [2] [3].

Subsequent stereoselective reduction of 2-keto-D-glucose to D-fructose is catalysed by soluble cytosolic aldose reductase. Kinetic modelling with the recombinant human enzyme shows a Michaelis constant of 1.15 millimolar for the diketose and a turnover number in the range 2.9 × 10² – 1.6 × 10³ min⁻¹ when the reduced form of nicotinamide adenine dinucleotide phosphate is the hydride donor [4]. These parameters explain the high equilibrium yield of D-fructose (≈80%) that is reached in vitro when the two enzymes operate sequentially [5].

Data Table 1 Catalytic metrics for the two-step D-glucose → D-fructose route

| Enzyme (organism) | Reaction step | Michaelis constant / millimolar | Turnover number / min⁻¹ | Reference |

|---|---|---|---|---|

| Pyranose 2-oxidase (Trametes multicolor) | D-glucose → 2-keto-D-glucose | 0.74 | 2.9 × 10³ | 43 |

| Aldose reductase (Homo sapiens, recombinant) | 2-keto-D-glucose → D-fructose | 1.15 | 2.9 × 10² – 1.6 × 10³ | 36 |

Secondary Metabolic Pathway Leading to Cortalcerone

In several basidiomycete fungi 2-keto-D-glucose is diverted from primary metabolism and channelled into the biosynthesis of the β-pyrone antibiotic cortalcerone. Two purified enzymes are sufficient for this conversion in vitro: pyranose 2-oxidase produces the diketose, and the bifunctional zinc-dependent protein aldos-2-ulose dehydratase successively dehydrates and rearranges it to the antibacterial metabolite [6]. The crystal structure of aldos-2-ulose dehydratase from Phanerochaete chrysosporium reveals two spatially separated active sites—one in a β-propeller domain and one in a cupin barrel—consistent with its dual catalytic roles [7]. This secondary pathway exemplifies how 2-keto-D-glucose acts as a branch point between central carbohydrate catabolism and specialised defence chemistry in fungi.

Integration with Central Carbon Metabolism

Although not a classic glycolytic intermediate, 2-keto-D-glucose occupies a strategic position between hexose catabolism and the oxidative arm of the pentose-phosphate pathway. In proteobacteria that perform periplasmic oxidation of sugars (for example Gluconobacter species) the diketose is rapidly oxidised further to 2-keto-D-gluconate before being transported to the cytoplasm. There it is phosphorylated to 2-keto-6-phosphogluconate and reduced to 6-phosphogluconate, which feeds directly into the Entner–Doudoroff route [8] [9]. Similar influx points are seen in Pseudomonas putida, where about half of the imported D-glucose passes through the 2-keto-D-gluconate shunt en route to central metabolites such as pyruvate and glyceraldehyde-3-phosphate [10] [11].

From the systems perspective, central carbon metabolism in Gammaproteobacteria can be viewed as a minimal biochemical walk connecting thirteen precursor metabolites necessary for biomass formation. The reversible oxidation–reduction pair D-glucose ↔ 2-keto-D-glucose augments this network by providing redox flexibility and an entry site for alternative electron acceptors, thereby buffering the balance between reduced nicotinamide cofactors and adenosine triphosphate generation.

Comparative Metabolic Pathway Analysis

Table 2 contrasts the major fates of 2-keto-D-glucose in different biological kingdoms.

| Biological group | Principal enzymes acting on 2-keto-D-glucose | Down-stream products | Connection to central pathways | Reference |

|---|---|---|---|---|

| White-rot fungi | Pyranose 2-oxidase; aldos-2-ulose dehydratase | Cortalcerone | Secondary metabolite branch from hexose oxidation | 4 18 |

| Acetic-acid bacteria | Membrane pyrroloquinoline quinone glucose dehydrogenase; cytosolic 2-keto-6-phosphogluconate reductase | 6-phosphogluconate → Entner–Doudoroff | Supplies tricarboxylic acid cycle precursors | 11 15 |

| Betaproteobacteria (Cupriavidus necator) | 2-keto-glucose kinase and reductase | 6-phosphogluconate | Parallel to gluconate utilisation | 15 |

| Mammalian hepatocytes | Aldose reductase | D-fructose (via sorbitol) | Fructose-1-phosphate pathway feeding glycolysis | 26 |

| Plants and algae | Pyranose 2-oxidase (peroxisomal) | Hydrogen peroxide, 2-keto-sugars | Reactive-oxygen signalling and carbon recycling | 43 |

The comparison highlights three distinct strategies:

- Oxidative diversion for specialised metabolites (fungi).

- Peripheral loop that back-feeds into the Entner–Doudoroff pathway (aerobic Gram-negative bacteria).

- Cytosolic reduction linking glucose excess to fructose-driven lipogenesis (animals).

Evolutionary Significance of 2-Keto-D-glucose Metabolic Routes

Phylogenetic analyses of genes encoding membrane-bound glucose dehydrogenases and associated reductases indicate that the capacity to generate and recycle 2-keto-D-glucose arose independently several times, most likely as an adaptation to fluctuating oxygen tension and carbon supply in early aerobic niches [12]. The presence of pyranose 2-oxidase homologues in both basidiomycetes and streptomycetes suggests horizontal transfer events that disseminated the oxidative module across kingdom boundaries [13].

In prokaryotes the 2-keto-D-glucose node enlarges the metabolic solution space, allowing rapid rerouting of carbon between energy production and anabolic precursor supply without committing to irreversible phosphofructokinase control points [14]. In eukaryotic lineages the same chemistry gained a new ecological role: synthesis of bioactive polyketides such as cortalcerone that deter bacterial competitors [6].

XLogP3

Other CAS

1854-25-7